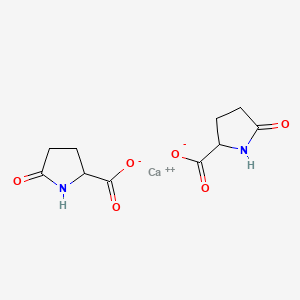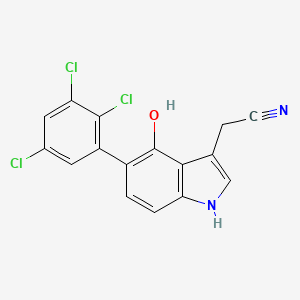
7-Iodo-2-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodo-2-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2-methoxyquinoline typically involves the iodination of 2-methoxyquinoline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the quinoline ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Iodo-2-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various quinoline derivatives depending on the nucleophile used.
- Oxidation reactions produce quinoline N-oxides or carboxylic acid derivatives.
- Reduction reactions result in tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
7-Iodo-2-methoxyquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities. Quinoline derivatives are known to inhibit various enzymes and receptors, making them potential therapeutic agents.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 7-Iodo-2-methoxyquinoline involves its interaction with biological targets such as enzymes and receptors. The iodine atom enhances the compound’s ability to form halogen bonds, which can stabilize interactions with proteins. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2-Methoxyquinoline: Lacks the iodine atom, resulting in different reactivity and biological activity.
7-Bromo-2-methoxyquinoline: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
7-Iodoquinoline: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness: 7-Iodo-2-methoxyquinoline is unique due to the combined presence of iodine and methoxy groups, which confer distinct chemical and biological properties. The iodine atom enhances its reactivity in substitution reactions, while the methoxy group influences its solubility and interaction with biological targets.
Propriétés
Formule moléculaire |
C10H8INO |
|---|---|
Poids moléculaire |
285.08 g/mol |
Nom IUPAC |
7-iodo-2-methoxyquinoline |
InChI |
InChI=1S/C10H8INO/c1-13-10-5-3-7-2-4-8(11)6-9(7)12-10/h2-6H,1H3 |
Clé InChI |
IVRPEJZTBAJVOL-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(C=CC(=C2)I)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B13112947.png)


![N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine](/img/structure/B13112967.png)










